Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)9-6-4-5-7-13(9)12-10/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNNVQZZXHHXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=CC2=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyrazole with ethyl 2-chloronicotinate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Substitution Reactions
The ethyl ester group in this compound undergoes nucleophilic substitution under basic conditions. For example, reactions with amines or thiols yield derivatives with modified functional groups. A notable synthesis involves the use of ethyl but-2-ynoate and 1-aminopyridinium iodide in dimethylformamide (DMF) with potassium carbonate, producing ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate in 70% yield after 72 hours at 20°C .
Key Conditions :
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Solvent : DMF
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Base : K₂CO₃
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Temperature : Ambient (20°C)
Cyclization via Cross-Dehydrogenative Coupling (CDC)
This compound serves as a precursor in oxidative CDC reactions with β-dicarbonyl compounds. For instance, reactions with ethyl acetoacetate in ethanol containing acetic acid under an oxygen atmosphere at 130°C yield pyrazolo[1,5-a]pyridine derivatives.
Table 1: Optimization of CDC Reaction Conditions
| Entry | Acid Equivalents | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 (HOAc) | Air | 34 |
| 4 | 6 (HOAc) | O₂ | 94 |
| 5 | 6 (HOAc) | Ar | 6 |
Optimal conditions (94% yield ) require 6 equivalents of acetic acid and O₂ , highlighting the critical role of oxidative dehydrogenation .
Oxidative Functionalization
Molecular oxygen facilitates oxidative coupling, forming fused heterocycles. For example, reactions with cyclic β-diketones like 1,3-cyclohexanedione generate pyrido[1,2-b]indazole derivatives.
Mechanistic Pathway :
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Nucleophilic Addition : Enol form of β-dicarbonyl attacks the pyridine ring.
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Oxidative Dehydrogenation : O₂ promotes C(sp³)–C(sp²) bond formation.
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Cyclization : Intramolecular dehydration forms the fused ring system .
Reactions with β-Dicarbonyl Compounds
The compound reacts with acetylacetone, ethyl benzoylacetate, and related substrates to form substituted pyrazolo[1,5-a]pyridines.
Table 2: Representative Derivatives and Yields
| Product | R₁ | R₂ | Yield (%) |
|---|---|---|---|
| 4a | Ph | CO₂Et | 94 |
| 4b | p-Tolyl | CO₂Et | 86 |
| 4d | 4-Cl-Ph | CO₂Et | 82 |
These derivatives retain the pyrazolo[1,5-a]pyridine core while introducing substituents at positions 5 and 7, demonstrating structural flexibility .
Acid-Catalyzed Transformations
Acetic acid enhances reactivity by protonating the pyridine nitrogen, facilitating nucleophilic attacks. For example, trifluoroacetic acid (TFA) promotes side reactions unless carefully controlled, while p-toluenesulfonic acid (p-TSA) shows moderate efficacy .
Scientific Research Applications
Chemical Synthesis
Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structural features allow it to participate in various chemical reactions, including:
- Oxidation : The compound can be oxidized using agents like potassium permanganate to yield oxidized derivatives with additional functional groups.
- Reduction : It can undergo reduction with reagents such as sodium borohydride, resulting in altered functional groups.
- Substitution Reactions : The ethyl ester group can be replaced by nucleophiles, leading to new derivatives with diverse functionalities .
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential bioactive properties . Studies have explored its efficacy against various microbial strains and cancer cell lines:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Investigations into its mechanism of action have shown that it may inhibit specific enzymes involved in cancer progression, making it a candidate for further drug development .
Medicinal Chemistry
This compound is being explored as a lead compound in drug discovery:
- Targeting Protein Kinases : The compound has been identified as a potential inhibitor of AXL and c-MET kinases, which are implicated in several cancers and other diseases. By selectively inhibiting these kinases, the compound could help restore normal cellular signaling pathways disrupted by disease states .
Material Science
In addition to its biological applications, this compound has been investigated for its photophysical properties , making it suitable for optical applications:
- Fluorophores : Research has shown that derivatives of this compound can function as effective fluorophores due to their ability to undergo excited-state intramolecular proton transfer processes. This property is valuable in developing new materials for sensors and imaging technologies .
Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for heterocycles | Participates in oxidation, reduction, substitution |
| Biological Applications | Antimicrobial and anticancer studies | Inhibits bacterial growth; potential anticancer effects |
| Medicinal Chemistry | Protein kinase inhibition | Targets AXL and c-MET kinases |
| Material Science | Optical applications | Functions as a fluorophore with unique properties |
Mechanism of Action
The mechanism of action of Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Pyrazolo[1,5-a]pyridine Carboxylates
Positional Isomerism
- No direct biological data are reported, but hydroxyl groups often improve metabolic stability.
- Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate (): Bromine at the 5-position introduces a heavy atom, which may enhance halogen bonding interactions in target binding. SMILES: CCOC(=O)C1=NN2C=CC(=CC2=C1)Br; Molecular formula: C₁₀H₉BrN₂O₂. Predicted collision cross-section data () suggest distinct conformational behavior compared to non-halogenated analogs.
Ester Group Modifications
- ¹H-NMR: δ 8.50 (d, 1H), 2.85–2.90 (q, 2H, SCH₂), 1.15–1.18 (t, 3H, CH₃) . Yield: 92.9% in Step 5 synthesis .
Methyl 3-ethylsulfonylpyrazolo[1,5-a]pyridine-2-carboxylate ():
- Oxidation of the sulfanyl to sulfonyl increases polarity and hydrogen-bonding capacity.
- Synthesis requires additional oxidation steps, which may reduce overall yield.
Fused Heterocyclic Systems
Pyrazolo[1,5-a]pyrimidine Derivatives
- Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate (): Replacing pyridine with pyrimidine alters electronic properties, enhancing π-π stacking (centroid distance: 3.426 Å in crystal structure). Biological relevance: Acts as a CRF1 antagonist and COX-2 inhibitor . Synthesis: Condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate .
Isoxazole-Integrated Analogs
- Yield: 89% via nucleophilic substitution in THF .
Biological Activity
Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 190.20 g/mol
- Structure : The compound features a pyrazolo-pyridine core with an ethyl ester group, which contributes to its reactivity and biological activity.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential as a lead compound in the development of new antibiotics.
- Anticancer Activity : Research highlights its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound has shown effectiveness in targeting specific cancer cell lines, making it a candidate for further development in oncology .
- Enzyme Inhibition : this compound has been studied for its role as an inhibitor of certain enzymes involved in cancer progression and inflammation. Its interaction with protein kinases suggests it could modulate signaling pathways related to cell growth and survival .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound can bind to the active sites of various enzymes, inhibiting their activity. This includes potential inhibition of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer cell survival and proliferation .
- Cell Cycle Modulation : Studies have indicated that treatment with this compound leads to cell cycle arrest in cancer cells, preventing them from progressing through critical phases necessary for division .
Research Findings and Case Studies
Case Study: Anticancer Potential
In a study focusing on the anticancer effects of this compound, researchers treated various cancer cell lines with the compound. Results indicated:
- Significant reduction in cell viability.
- Induction of apoptosis as evidenced by increased levels of cleaved caspase-3.
- Cell cycle analysis revealed G0/G1 phase arrest, indicating disruption of normal cell cycle progression.
Q & A
Q. How can the pyrazolo[1,5-a]pyridine scaffold be modified for enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
